

## Introduction to Sterigmatocystin and Analysis

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### Compound Focus: Sterigmatocystine

CAS No.: 10048-13-2

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## Toxicological Significance

Sterigmatocystin (STC) is a mycotoxin produced by fungi of various *Aspergillus* species, such as *A. versicolor* and *A. nidulans* [1] [2]. Structurally, STC is a precursor in the biosynthetic pathway of aflatoxin B1 (AFB1) and AFG1, which underscores its toxicological relevance [2]. It exhibits toxicological, mutagenic, and carcinogenic effects in animals and has been classified by the International Agency for Research on Cancer (IARC) as a Group 2B carcinogen (possibly carcinogenic to humans) [3] [2]. The toxicity of STC primarily stems from its ability to form DNA adducts, leading to mutations and carcinogenesis. It also inhibits key cellular enzymes and disrupts protein synthesis, resulting in cell death and tissue damage [2].

## Occurrence in Food and Feed

STC has been detected in a variety of foodstuffs including cereals and cereal-based products, spices, cheese, nuts, coffee beans, and animal feed [4] [3] [2]. A recent survey in Japan found STC in 19.9% of all 583 analyzed food samples, with the highest incidence in wheat flour (44.4%), Job's tears products (41.7%), and rye flour (29.9%) [5]. A large-scale longitudinal study in China analyzing 1032 rice samples found widespread STC pollution, with a maximum concentration of 23.8 µg/kg [6].

## Need for Sensitive Analytical Methods

The European Food Safety Authority (EFSA) has highlighted the need for more occurrence data on STC in food and feed to allow for a proper dietary exposure assessment. To this end, EFSA recommends that analytical methods for STC should achieve a Limit of Quantification (LOQ) of less than 1.5 µg/kg [7] [2]. Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) has emerged as a leading technique to meet this requirement, offering the necessary sensitivity, selectivity, and capability for concurrent confirmation of identity [1] [8] [3].

## Method Validation and Performance Data

The following tables summarize the key analytical performance parameters for the determination of STC using HPLC-MS/MS across different studies and food matrices.

**Table 1: Overall Method Performance for STC Determination by LC-MS/MS**

Matrix	Linear Range (µg/kg)	LOD (µg/kg)	LOQ (µg/kg)	Recovery (%)	Repeatability (RSDr, %)	Reproducibility (RSDR, %)	Ref.
Cereals & Feed	-	-	1.0	98-99	1.9-3.7*	-	[7]
Grains (Wheat)	Up to 100	0.15	0.5	>97	-	-	[1] [9]
Wheat (Spiked)	-	-	0.5 & 5.0	92.5-100.3	-	-	[5]
White Rice & Sorghum	0.3-10	-	-	85-97	7.1-40.2	28.1-99.2	[3]
Roasted Coffee & Black Pepper	0.025-2.5	-	0.10	-	<15	-	[4]

Matrix	Linear Range (µg/kg)	LOD (µg/kg)	LOQ (µg/kg)	Recovery (%)	Repeatability (RSDr, %)	Reproducibility (RSDR, %)	Ref.
Bread & Maize	-	<2	-	>90	-	-	[8]
Cheese	-	~4	-	~55	-	-	[8]

Note: LOD - Limit of Detection; LOQ - Limit of Quantification; RSDr - Relative Standard Deviation for repeatability; RSDR - Relative Standard Deviation for reproducibility. \*This value is a Coefficient of Variation (CV%) for the recovery. Concentration range in pg/mL for the calibration standards.

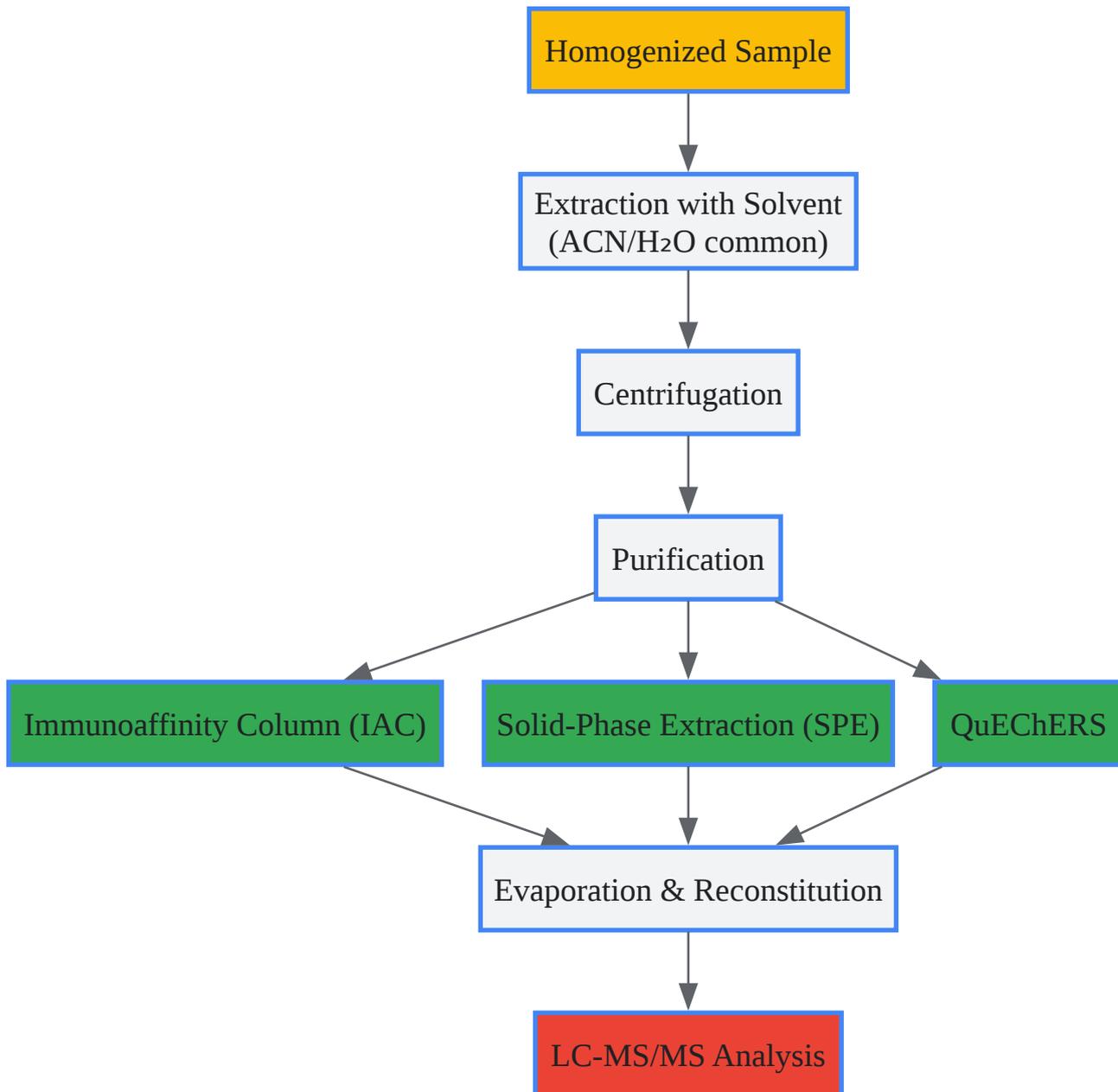
**Table 2: Occurrence of STC in Food from Selected Monitoring Studies**

Food Category	Country	Number of Samples	Detection Rate (%)	Concentration Range (µg/kg)	Ref.
Various Foods (Wheat flour, Rye, Rice, etc.)	Japan	583	19.9	>0.05 (LOQ) - 7.1 (max in rye flour)	[5]
Rice (Brown & Polished)	China	1032	Widespread	Maximum of 23.8	[6]
Feed	-	14	-	0.7 - 2.2	[7]
White Rice	Korea	20	-	Data from interlaboratory study	[3]
Sorghum	Korea	20	-	Data from interlaboratory study	[3]

## Detailed Experimental Protocols

### Sample Preparation Workflow

The sample preparation for STC analysis typically involves extraction, purification, and concentration steps to isolate the analyte from the complex food matrix and reduce interference before LC-MS/MS analysis. The following diagram illustrates the general workflow.



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### 3.1.1 Extraction

The objective is to efficiently recover STC from the solid sample using a suitable solvent system.

- **Protocol for Grains and Feed (based on [7] and [1]):**

- **Homogenization:** Reduce the particle size of the sample (e.g., cereals, feed) using a grinding mill.
- **Weighing:** Accurately weigh a 5-25 g portion of the homogenized sample into a suitable centrifuge tube or flask.
- **Solvent Addition:** Add an extraction solvent. Common mixtures include:
  - Acetonitrile/water (ratio not specified in extracts, but common is, e.g., 84:16 or 60:40 v/v) [7].
  - Methanol/water (7:3, v/v) [1] [2].
  - Acetonitrile/water (85:15, v/v) for food samples [5].
- **Mixing:** Shake or blend the mixture vigorously for a defined period (e.g., 30 minutes) to ensure thorough contact between the solvent and the sample [1] [2].
- **Centrifugation:** Centrifuge the mixture to separate the solid residue from the liquid extract (supernatant). The supernatant is collected for the next step.

### 3.1.2 Purification

This critical step removes co-extracted matrix components that can interfere with the ionization and detection of STC during MS analysis.

- **Immunoaffinity Column (IAC) Cleanup [5] [4]:**

- **Conditioning:** If required by the specific IAC, condition the column by passing a specified volume of buffer or water.
- **Loading:** Dilute an aliquot of the raw extract with a buffer or water and pass it through the IAC at a controlled, slow flow rate (e.g., 1-3 mL/min). The STC binds specifically to the antibodies in the column.
- **Washing:** Wash the column with water or a weak buffer to remove unbound impurities.
- **Elution:** Pass a pure, volatile solvent (e.g., methanol, acetonitrile) through the column to break the antibody-STC bond and elute the purified STC. Collect the eluate.

- **Solid-Phase Extraction (SPE) Cleanup [3] [2]:**

- **Conditioning:** Condition the SPE sorbent (e.g., C18, specific mycotoxin cartridges) with methanol followed by an aqueous solution or water.
- **Loading:** Apply the diluted extract onto the column.
- **Washing:** Wash with a water/organic solvent mixture to remove weakly retained interferences.
- **Elution:** Elute the STC with a strong organic solvent like pure methanol or acetonitrile. Collect the eluate.

### 3.1.3 Concentration and Reconstitution

Before injection into the LC-MS/MS system, the purified extract often needs to be concentrated.

- **Protocol:**

- **Evaporation:** Evaporate the collected eluate to dryness under a gentle stream of nitrogen gas in a water bath at a temperature not exceeding 50-60°C.
- **Reconstitution:** Reconstitute the dry residue in a known, precise volume of the initial LC mobile phase (e.g., 200 µL of methanol/water or acetonitrile/water mixture). Vortex thoroughly to ensure complete dissolution.
- **Filtration:** Filter the reconstituted solution through a 0.22 µm syringe filter into an LC vial for analysis [4].

## LC-MS/MS Analysis

This section details the instrumental conditions for the separation, ionization, and detection of STC.

### 3.2.1 Liquid Chromatography (LC) Conditions

The goal is to achieve a sharp, well-resolved peak for STC, free from matrix interferences.

- **General Parameters:**

- **Column:** Reversed-phase C18 columns are standard. Examples include:
  - InertSustain C18 (150 mm × 2.1 mm, 3 µm) [2]
  - Acquity UPLC HSS T3 (100 mm × 2.1 mm, 1.8 µm) [4]
- **Mobile Phase:** A binary gradient system is used.
  - **Mobile Phase A:** Aqueous solution, e.g., 2 mM ammonium acetate (NH<sub>4</sub>Ac) in water [2], or water with 0.1% formic acid (FA) and 2 mM ammonium formate (AF) [4].
  - **Mobile Phase B:** Organic solution, e.g., 2 mM NH<sub>4</sub>Ac in acetonitrile [2], or acetonitrile with 0.1% FA and 2 mM AF [4].
- **Gradient Program:** The organic phase (B) is typically increased from a low percentage (e.g., 10-30%) to a high percentage (e.g., 90-95%) over several minutes to elute STC, followed by a wash and re-equilibration step.
- **Flow Rate:** 0.2 - 0.5 mL/min.
- **Injection Volume:** 5 - 20 µL.

### 3.2.2 Mass Spectrometry (MS) Conditions

MS/MS detection provides high specificity and sensitivity by monitoring a precursor ion and characteristic product ions.

- **General Parameters:**

- **Ionization Mode:** Electrospray Ionization (ESI), predominantly in positive mode (ESI+) [1] [4] [9].
- **Operation Mode:** Multiple Reaction Monitoring (MRM). At least two specific transitions are monitored: one for quantification and one or more for confirmation. The ratio between these transitions is used as a confirmatory criterion.
- **Source Parameters:** Temperatures (e.g., desolvation, source) and gas flows (nebulizer, desolvation) are optimized for the specific instrument.
- **Collision-Induced Dissociation (CID):** Argon is commonly used as the collision gas. The collision energy is optimized for each transition.

**Table 3: Example MRM Transitions for Sterigmatocystin**

Precursor Ion (m/z)	Product Ion (m/z)	Function	Reference
325	281, 253, 210	Quantification & Confirmation	[1] [4]
325.0 > 310.0	-	Quantifier (in a method with internal standard)	[4]
325.0 > 281.0	-	Qualifier (in a method with internal standard)	[4]

## Quality Control and Calibration

- **Matrix Effects:** A significant matrix suppression effect has been reported for STC [1] [9]. To compensate for this, **matrix-matched calibration** is highly recommended. This involves preparing calibration standards in a blank sample extract (from the same type of matrix) that has been confirmed to be free of STC.
- **Internal Standard:** The use of a stable isotope-labeled internal standard (SIL-IS), such as  $^{13}\text{C}_{18}$ -STC, is the best practice. It corrects for analyte loss during sample preparation and for matrix effects during ionization [4].
- **Validation:** The method should be in-house validated for parameters such as linearity, recovery, precision (repeatability and reproducibility), LOD, LOQ, and specificity [7].

## Concluding Remarks

The application of HPLC-MS/MS has proven to be a powerful and reliable technique for the sensitive and selective determination of sterigmatocystin in a wide variety of food and feed matrices. The methods detailed herein, which incorporate efficient extraction, robust cleanup (e.g., IAC, SPE), and specific MS/MS detection, meet or exceed the performance criteria recommended by EFSA (LOQ < 1.5 µg/kg). The consistent finding of STC in food commodities across different regions, as evidenced by the monitoring data, underscores the importance of these analytical methods for generating occurrence data. This data is crucial for conducting reliable dietary exposure assessments and for informing future potential regulatory decisions to ensure food safety. Continuous monitoring and further method development, especially for complex matrices, remain essential.

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